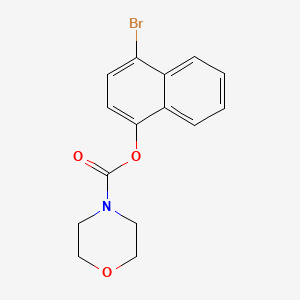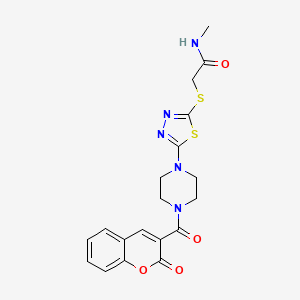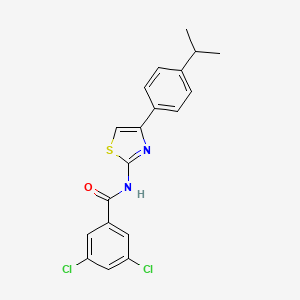
3,5-dichloro-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3,5-dichloro-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide” is a chemical compound with the molecular formula C19H16Cl2N2OS . It belongs to the class of organic compounds known as thiazoles, which are heterocyclic compounds with a ring structure made up of three carbon atoms, one nitrogen atom, and one sulfur atom .
Molecular Structure Analysis
The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Scientific Research Applications
Synthetic Routes and Chemical Characterization
Research on similar thiazole compounds has led to advancements in synthetic chemistry. For example, Saeed and Wong (2012) reported on the synthesis of heterocyclic compounds through S-cyclization mechanisms, highlighting the importance of thiazole derivatives in the development of new chemical entities with potential biological activities. This work demonstrates the chemical versatility and potential utility of thiazole-based compounds in creating diverse molecular structures (Saeed & Wong, 2012).
Anticancer Activity
A noteworthy application of thiazole derivatives is in the design and synthesis of anticancer agents. Ravinaik et al. (2021) synthesized a series of benzamide derivatives with thiazole moieties, evaluating their efficacy against several cancer cell lines. These derivatives showed moderate to excellent anticancer activity, underscoring the therapeutic potential of thiazole-based molecules in oncology research (Ravinaik et al., 2021).
Antimicrobial and Anti-inflammatory Applications
Thiazole derivatives have also been investigated for their antimicrobial properties. Bikobo et al. (2017) synthesized thiazole benzamide ethers and evaluated their antimicrobial activity against various bacterial and fungal strains. Some molecules exhibited potent activity, suggesting their potential as new antimicrobial agents (Bikobo et al., 2017). Additionally, Kumar and Singh (2020) explored thiazole/oxazole substituted benzothiazole derivatives for their anti-inflammatory and analgesic effects, indicating the broad therapeutic applications of thiazole compounds (Kumar & Singh, 2020).
Supramolecular Chemistry
In the realm of materials science, thiazole derivatives have been utilized as supramolecular gelators. Yadav and Ballabh (2020) synthesized N-(thiazol-2-yl) benzamide derivatives and examined their gelation behavior, providing insights into the role of non-covalent interactions in the formation and stability of supramolecular gels (Yadav & Ballabh, 2020).
Future Directions
The future directions for research on “3,5-dichloro-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide” could involve further exploration of its potential biological activities, given the wide range of activities associated with thiazoles . Additionally, more detailed studies on its synthesis, chemical reactions, and physical and chemical properties could also be beneficial.
properties
IUPAC Name |
3,5-dichloro-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2OS/c1-11(2)12-3-5-13(6-4-12)17-10-25-19(22-17)23-18(24)14-7-15(20)9-16(21)8-14/h3-11H,1-2H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJLCNLSLRKIUQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


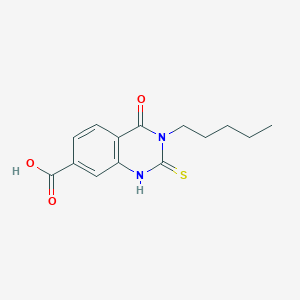
![(E)-N-[1-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)-2-methylpropyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2817968.png)
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2817969.png)

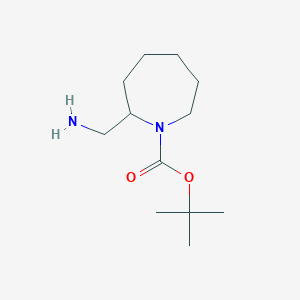
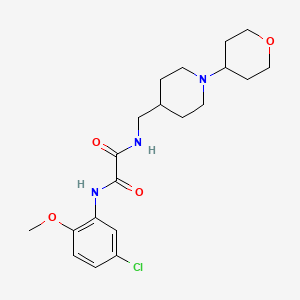
![N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbenzamide](/img/structure/B2817975.png)
![2-[(Oxan-3-yl)methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2817976.png)

![2-(benzo[d]oxazol-2-ylthio)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone](/img/structure/B2817981.png)
![1-[4-({[(4-chloroanilino)carbonyl]oxy}ethanimidoyl)phenyl]-1H-imidazole](/img/structure/B2817982.png)
